3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester

Beschreibung

Chemical Structure and Properties

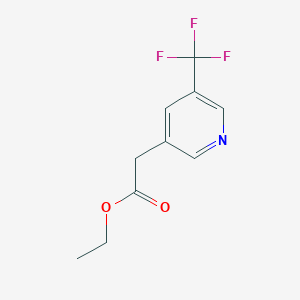

The compound 3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester (IUPAC name: Ethyl [5-(trifluoromethyl)pyridin-3-yl]acetate) features a pyridine ring substituted with:

- An acetic acid ethyl ester group at position 2.

- A trifluoromethyl (-CF₃) group at position 5.

Its molecular formula is C₁₀H₁₀F₃NO₂, with a molecular weight of 233.19 g/mol (calculated).

Eigenschaften

Molekularformel |

C10H10F3NO2 |

|---|---|

Molekulargewicht |

233.19 g/mol |

IUPAC-Name |

ethyl 2-[5-(trifluoromethyl)pyridin-3-yl]acetate |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)4-7-3-8(6-14-5-7)10(11,12)13/h3,5-6H,2,4H2,1H3 |

InChI-Schlüssel |

PBYXQXWYTSUWNM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1=CC(=CN=C1)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

- 4-Trifluoromethylpyridine is commonly used as a starting material for introducing the trifluoromethyl group at the 5-position of the pyridine ring.

- Reaction with 2,4,6-trimethylbenzenesulfonyl hydrazide forms a salt intermediate, which is crucial for subsequent transformations.

Formation of Ethyl Ester Intermediate

- The salt intermediate reacts with ethyl propiolate under basic conditions (e.g., potassium carbonate in N,N-dimethylformamide) to yield an ethyl ester intermediate.

- Typical reaction conditions involve stirring at room temperature overnight.

- Purification is achieved by extraction and column chromatography.

- Yields for this step are moderate, around 40%.

Hydrolysis to Carboxylic Acid Intermediate

- The ethyl ester intermediate undergoes acid-catalyzed hydrolysis (e.g., reflux in 40% sulfuric acid for 3 hours).

- After neutralization and extraction, the carboxylic acid intermediate is isolated.

- This step typically achieves high yields (~83%).

Halogenation to Introduce Additional Functional Groups

- The acid intermediate can be halogenated using reagents like N-iodosuccinimide (NIS) in acetonitrile under reflux to introduce halogen atoms at the 3-position.

- This step yields the halogenated trifluoromethyl-pyridine derivative with yields around 86%.

Detailed Example Synthesis (Adapted from Patent CN112724132A)

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Trifluoromethylpyridine + 2,4,6-trimethylbenzenesulfonyl hydrazide, 0°C, 2h | Salt intermediate | - | Formation of salt |

| 2 | Salt + ethyl propiolate + K2CO3 in DMF, RT, overnight | Ethyl ester intermediate | 40 | Purified by column chromatography |

| 3 | Reflux in 40% H2SO4, 3h; neutralize with NaOH | Carboxylic acid intermediate | 83 | Extraction and purification |

| 4 | Intermediate + NIS in acetonitrile, reflux 1h | 3-iodo-5-trifluoromethyl-pyrazolo[1,5-a]pyridine | 86 | Purified by chromatography |

Alternative Preparation of 3-Pyridineacetic Acid Derivatives

- Another approach involves starting from 3-vinylpyridine , which undergoes sulfur-mediated reaction with morpholine quinoline to form a thioacetyl intermediate.

- Hydrolysis with hydrochloric acid yields 3-pyridineacetic acid hydrochloride.

- This method is efficient, with yields exceeding 86%, and involves fewer steps.

- The process includes refluxing, filtration, crystallization, and purification steps.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-vinylpyridine + morpholine quinoline + sulfur, reflux 12-14h | 3-pyridine thioacetyl morpholine quinoline | 87-90 | Crystallization from cold water |

| 2 | Hydrolysis with HCl, reflux 5-6h | 3-Pyridineacetic acid hydrochloride | 86-88 | Activated carbon decolorizing, crystallization |

Notes on Purification and Characterization

- Purification typically involves crystallization from aqueous or organic solvents and column chromatography.

- Activated carbon treatment is used to remove color impurities.

- Yields are generally high (above 80%) for well-optimized processes.

- Characterization includes melting point determination, elemental analysis, and chromatographic purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Sulfur-mediated thioacetylation and hydrolysis | 3-vinylpyridine | Morpholine quinoline, sulfur, HCl | Thioacetylation, hydrolysis | 86-90 | Short steps, high yield, simple | Requires sulfur handling |

| Salt formation, esterification, hydrolysis, halogenation | 4-trifluoromethylpyridine | 2,4,6-trimethylbenzenesulfonyl hydrazide, ethyl propiolate, H2SO4, NIS | Salt formation, nucleophilic addition, hydrolysis, halogenation | 40-86 (stepwise) | Introduces trifluoromethyl and halogen groups | Multi-step, moderate yield in ester step |

Research Findings and Considerations

- The trifluoromethyl group significantly influences the chemical reactivity and biological activity of the compound.

- Esterification via ethyl propiolate is a reliable method to introduce the ethyl ester moiety.

- Acid hydrolysis conditions must be carefully controlled to avoid decomposition.

- Halogenation steps provide functional handles for further derivatization.

- The sulfur-mediated method offers a more direct route to 3-pyridineacetic acid derivatives but may require additional steps to introduce trifluoromethyl groups.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate is used in several scientific research fields:

Biology: In the study of enzyme interactions and as a probe for biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate involves its interaction with molecular targets through its trifluoromethyl and pyridine moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Vergleich Mit ähnlichen Verbindungen

Key Characteristics

- The trifluoromethyl group enhances lipophilicity and metabolic stability, common in agrochemical and pharmaceutical applications.

- The ethyl ester moiety may act as a prodrug, improving bioavailability through hydrolysis to the corresponding carboxylic acid .

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The table below highlights structural and functional differences between the target compound and analogs:

Metabolic Stability and Bioactivity

- Ethyl Esters vs. Methyl Esters : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, prolonging plasma half-life. For example, Ethyl 6-(trifluoromethyl)nicotinate (MW 219.16) is less prone to esterase-mediated hydrolysis than its methyl counterpart .

- Trifluoromethyl Impact: The -CF₃ group in the target compound and analogs like Ethyl 5-(2,8-bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylate () improves metabolic stability by resisting oxidative degradation via cytochrome P450 enzymes .

Biologische Aktivität

3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a trifluoromethyl group at the fifth position and an ethyl ester functional group. Its molecular formula is C9H8F3N O2, and it exhibits notable chemical properties due to the presence of the trifluoromethyl group, which enhances lipophilicity and bioactivity compared to non-fluorinated analogs.

| Property | Value |

|---|---|

| Molecular Formula | C9H8F3N O2 |

| Boiling Point | ~273.5 °C |

| Density | ~1.256 g/cm³ |

Antimicrobial Properties

Research indicates that 3-Pyridineacetic acid derivatives exhibit antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It was observed to inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Neuroprotective Activity

Recent studies have suggested that 3-Pyridineacetic acid derivatives may possess neuroprotective properties. They were found to enhance neuronal survival in models of oxidative stress, indicating potential applications in neurodegenerative diseases such as Alzheimer's.

Synthesis Methods

Several methods have been developed for synthesizing 3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester:

- Direct Esterification : Reaction of 3-pyridineacetic acid with trifluoroacetic anhydride followed by ethanol.

- Nucleophilic Substitution : Utilizing trifluoromethylated pyridines in reactions with ethyl halides under basic conditions.

- Condensation Reactions : Involving various carboxylic acids and alcohols catalyzed by Lewis acids .

Case Studies

-

Antimicrobial Activity Study :

- Objective : Evaluate the antimicrobial efficacy against E. coli and Staphylococcus aureus.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating significant antimicrobial potential.

-

Neuroprotection Research :

- Objective : Investigate protective effects on neuronal cells under oxidative stress.

- Findings : The treatment with the compound resulted in a 50% reduction in cell death compared to untreated controls, suggesting its role as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.